
A Comparative Guide to AX-15836 and BRD4
Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AX-15836

Cat. No.: B605709 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the ERK5 inhibitor AX-15836 and prominent BRD4 inhibitors,

supported by experimental data and detailed methodologies.

In the landscape of epigenetic and signaling pathway modulation, both the Extracellular signal-

Regulated Kinase 5 (ERK5) and the Bromodomain and Extra-Terminal (BET) family of proteins,

particularly BRD4, have emerged as critical therapeutic targets in oncology and inflammatory

diseases. This guide delves into a comparative analysis of AX-15836, a potent and selective

ERK5 inhibitor with documented off-target effects on BRD4, and established BRD4 inhibitors

such as JQ1 and OTX-015.

Performance and Specificity: A Quantitative
Overview
AX-15836 is a highly potent inhibitor of ERK5, demonstrating an IC50 of 8 nM[1]. However, its

interaction with BRD4 is significantly weaker, with a dissociation constant (Kd) of 3,600 nM,

indicating a high degree of selectivity for ERK5[1]. In contrast, dedicated BRD4 inhibitors like

JQ1 and OTX-015 exhibit strong inhibitory activity against BRD4 in the nanomolar range. For

instance, JQ1 has been shown to inhibit the binding of BRD4's first bromodomain (BD1) and

second bromodomain (BD2) with IC50 values of 77 nM and 33 nM, respectively, in

AlphaScreen assays. OTX-015 demonstrates inhibitory concentrations (IC50) in the range of

92-112 nM for BRD2, BRD3, and BRD4[2][3].

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b605709?utm_src=pdf-interest
https://www.benchchem.com/product/b605709?utm_src=pdf-body
https://www.benchchem.com/product/b605709?utm_src=pdf-body
https://www.benchchem.com/product/b605709?utm_src=pdf-body
https://www.medchemexpress.com/AX-15836.html
https://www.medchemexpress.com/AX-15836.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4627339/
https://www.oncotarget.com/article/4131/text/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This difference in potency and selectivity is crucial when designing experiments to probe the

distinct roles of ERK5 and BRD4 signaling. While some first-generation ERK5 inhibitors were

later found to derive a significant portion of their biological activity from off-target BRD4

inhibition, AX-15836 was developed to be highly selective for ERK5[4][5]. This is evident in

cellular assays where AX-15836 was found to be ineffective at suppressing inflammatory

cytokine production, a hallmark of BRD4 inhibition, whereas dual ERK5/BRD4 inhibitors

showed significant activity[4][5].

The following tables summarize the available quantitative data for a direct comparison.

Table 1: Biochemical Inhibitory Activity

Compound Target Assay Type IC50 / Kd Reference

AX-15836 ERK5 Kinase Assay 8 nM (IC50) [1]

BRD4 Binding Assay 3,600 nM (Kd) [1]

JQ1 BRD4 (BD1) AlphaScreen 77 nM (IC50)

BRD4 (BD2) AlphaScreen 33 nM (IC50)

OTX-015 BRD2/3/4 Binding Assay
92-112 nM

(IC50)
[2][3]

Table 2: Cellular Activity
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Compound Cell Line Assay Type Endpoint IC50 / Effect Reference

AX-15836
HUVEC,

HeLa

Cytokine

Release
IL-6, IL-8

Ineffective

(>10 µM)
[4][5]

OTX-015
Leukemia

Cell Lines
MTT Assay Cell Viability

Submicromol

ar IC50 in

sensitive

lines

[2][3]

JQ1
Endometrial

Cancer Cells
Western Blot c-Myc protein

Significant

reduction
[6]

OTX-015
Endometrial

Cancer Cells
Western Blot c-Myc protein

Significant

reduction
[6]

Signaling Pathways and Mechanisms of Action
The distinct primary targets of AX-15836 and BRD4 inhibitors lead to the modulation of

different downstream signaling pathways, although some convergence exists, particularly in the

regulation of the proto-oncogene c-Myc.

BRD4 Inhibition Pathway:

BRD4 acts as an epigenetic reader, binding to acetylated lysine residues on histones and

recruiting the positive transcription elongation factor b (P-TEFb) complex to the promoters of

target genes. This action facilitates transcriptional elongation and is crucial for the expression

of key oncogenes, including MYC. BRD4 inhibitors competitively bind to the acetyl-lysine

binding pockets of BRD4, displacing it from chromatin and thereby suppressing the

transcription of its target genes. This leads to cell cycle arrest, induction of apoptosis, and a

reduction in tumor cell proliferation. The NF-κB signaling pathway is also intricately linked with

BRD4, which can bind to acetylated RelA to enhance its transcriptional activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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